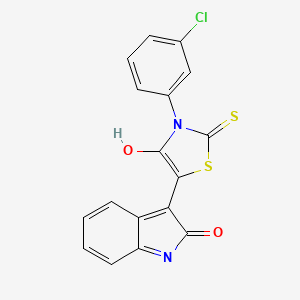
(Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, commonly known as CT, is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, making it a promising candidate for further investigation.
Scientific Research Applications
Antimicrobial Applications
This compound and its derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi. For instance, novel compounds with the 2-thioxothiazolidin-4-one structure demonstrated variable and modest activities against investigated bacterial and fungal strains, showing potential as antimicrobial agents (B'Bhatt & Sharma, 2017). Additionally, rhodanine-3-acetic acid derivatives exhibited significant activity against Mycobacterium tuberculosis and other mycobacteria, indicating potential use in treating mycobacterial infections (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives has revealed significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, suggesting these compounds could be viable candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010). Moreover, novel derivatives were found to exhibit potent anti-proliferative activity against breast and colorectal cancer cell lines, further emphasizing their potential in cancer treatment (Eldehna et al., 2017).
Carbonic Anhydrase Inhibitory Activity
Some derivatives have been investigated for their inhibitory activity against the carbonic anhydrase isoforms, particularly hCA II and IX, which are associated with tumors. These compounds demonstrated significant inhibitory potency, suggesting their potential in developing therapies targeting carbonic anhydrases in cancer (Eldehna et al., 2017).
Anti-inflammatory Activity
Compounds derived from the core structure of 4-thiazolidinone have been explored for their non-steroidal anti-inflammatory drug (NSAID) properties. This research aims at designing new NSAIDs using the 4-thiazolidinone core, highlighting their potential in treating inflammatory conditions (Golota et al., 2015).
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O2S2/c18-9-4-3-5-10(8-9)20-16(22)14(24-17(20)23)13-11-6-1-2-7-12(11)19-15(13)21/h1-8,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRLZRBLSWAWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)
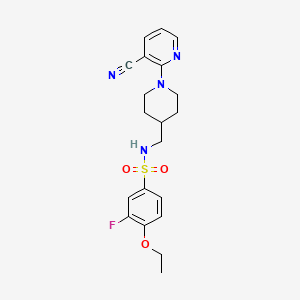


![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)
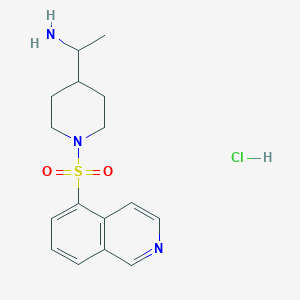
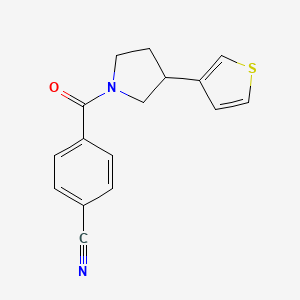
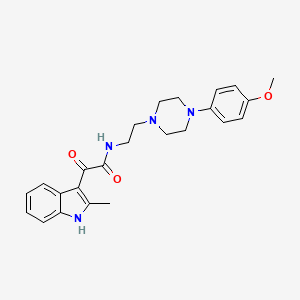
![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)


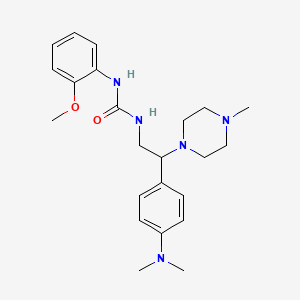
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)